![molecular formula C16H15BrN2O B11989981 3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)

3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

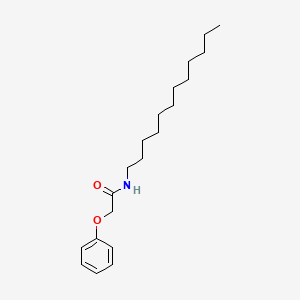

3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C16H15BrN2O and a molecular weight of 331.215 g/mol This compound is known for its unique structure, which includes a bromine atom, a benzohydrazide group, and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 4-methylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography, to isolate the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-N’-[(1E)-1-(4-Methylphenyl)ethyliden]benzohydrazid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Sie kann zu den entsprechenden Amin-Derivaten reduziert werden.

Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kaliumcyanid (KCN) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Oxide entstehen, durch Reduktion Amine und durch Substitution verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

3-Brom-N’-[(1E)-1-(4-Methylphenyl)ethyliden]benzohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder krebshemmende Eigenschaften untersucht.

Medizin: Es wird weiterhin geforscht, um sein Potenzial als Therapeutikum zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-N’-[(1E)-1-(4-Methylphenyl)ethyliden]benzohydrazid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme hemmen oder mit zellulären Rezeptoren interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Nutzungskontext variieren .

Wirkmechanismus

The mechanism of action of 3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Brom-N’-[(E)-1-(4-Methoxyphenyl)ethyliden]benzohydrazid: Diese Verbindung hat eine ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Methylgruppe.

3-Brom-N’-[(E)-1-(4-Chlorphenyl)ethyliden]benzohydrazid: Diese Verbindung hat ein Chloratom anstelle einer Methylgruppe.

Einzigartigkeit

Sein Bromatom und seine 4-Methylphenylgruppe machen es besonders interessant für die Forschung in verschiedenen Bereichen .

Eigenschaften

Molekularformel |

C16H15BrN2O |

|---|---|

Molekulargewicht |

331.21 g/mol |

IUPAC-Name |

3-bromo-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |

InChI |

InChI=1S/C16H15BrN2O/c1-11-6-8-13(9-7-11)12(2)18-19-16(20)14-4-3-5-15(17)10-14/h3-10H,1-2H3,(H,19,20)/b18-12+ |

InChI-Schlüssel |

MWTHNXKJTMHIHW-LDADJPATSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)Br)/C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)Br)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989976.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)